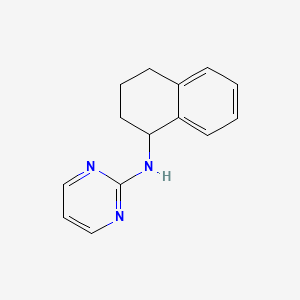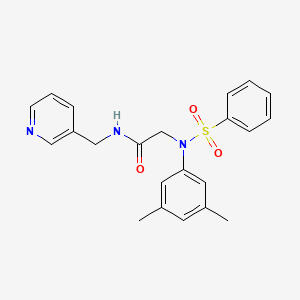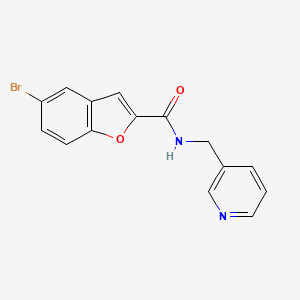
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CMTM-8, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. CMTM-8 belongs to the family of benzothiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, several studies have suggested that 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide exerts its therapeutic effects by modulating the immune response and inhibiting the activity of certain enzymes and proteins. For instance, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of the protein tyrosine phosphatase PTPN11, which is involved in cancer cell growth and survival (Li et al., 2018). In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to activate the JAK-STAT signaling pathway, which is involved in the immune response (Zhang et al., 2015).
Biochemical and Physiological Effects:
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. For instance, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes and proteins, as discussed earlier. In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to increase the production of cytokines, which are involved in the immune response. Furthermore, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to induce apoptosis in cancer cells, which is a desirable property for anti-cancer drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potential therapeutic properties in various diseases, including cancer and viral infections. In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have low toxicity in vitro and in vivo (Zhang et al., 2015). However, one limitation of using 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Several future directions for research on 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be identified. One direction is to investigate the potential of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide as a therapeutic agent in other diseases, such as autoimmune disorders. Another direction is to investigate the mechanism of action of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in more detail, which may lead to the development of more effective therapeutic agents. Furthermore, future research can focus on improving the solubility of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, which may enhance its bioavailability and efficacy.
In conclusion, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide have been discussed in this paper. Further research on 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide may lead to the development of more effective therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 3-chlorobenzoic acid with 5-methyl-2-amino-1,3-benzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with benzoyl chloride to yield 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. The synthesis of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been described in detail in a research article published by Zhang et al. (2015).
Scientific Research Applications
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have potential therapeutic properties in various diseases, including cancer, viral infections, and autoimmune disorders. Several studies have investigated the anti-cancer properties of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. For instance, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Zhang et al., 2015; Li et al., 2018). In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer drugs.
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been investigated for its anti-viral properties. For instance, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the replication of the hepatitis B virus in vitro (Wang et al., 2018). In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to enhance the immune response against viral infections by increasing the production of cytokines (proteins that regulate the immune response) (Zhang et al., 2015).
properties
IUPAC Name |
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWQCBKNZKZABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)

![azepan-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6012864.png)


![1-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B6012881.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)
![1-[2-methoxy-5-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6012894.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B6012902.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6012916.png)
![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6012939.png)
